molecular formula C11H12N2O2S B1524859 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid CAS No. 1286732-75-9

3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid

Cat. No. B1524859
CAS RN: 1286732-75-9
M. Wt: 236.29 g/mol
InChI Key: FCCDIAWXVKMIMN-UHFFFAOYSA-N
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Description

3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid is a chemical compound with the CAS Number: 1286732-75-9 . It has a molecular weight of 236.29 . The IUPAC name for this compound is 3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2S/c14-10(15)4-3-8-6-16-11-12-9(5-13(8)11)7-1-2-7/h5-7H,1-4H2,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry: Antitumor Activity

This compound has been studied for its potential in medicinal chemistry, particularly in antitumor applications. Thiazole derivatives, like this compound, have shown cytotoxic activity against various human cancer cell lines . They are being explored for their ability to inhibit key pathways involved in cancer cell proliferation and survival, such as the Raf kinase, IGF-IR, and EGFR signaling pathways .

Pharmaceutical Testing: Reference Standards

In the pharmaceutical industry, compounds like 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid are used as reference standards for drug testing . These standards are crucial for ensuring the accuracy and reliability of analytical methods used in the development and quality control of pharmaceutical products.

Agriculture: Antimicrobial Properties

Research has indicated that thiazole derivatives can exhibit significant antimicrobial properties . This makes them candidates for developing new agricultural chemicals that can protect crops from bacterial and fungal infections, potentially reducing the reliance on traditional pesticides.

Biotechnology: Enzyme Inhibition

In biotechnological research, thiazole compounds are investigated for their enzyme inhibitory properties . By modulating the activity of specific enzymes, they can be used to study biological pathways and may lead to the development of new biotechnological tools or treatments.

Material Science: Chemical Accelerators

The thiazole ring is a key structure in material science, where it serves as a parent material for various chemical compounds, including accelerators for chemical reactions . These accelerators can enhance the rate of polymerization processes, which is essential in the production of plastics and other synthetic materials.

Environmental Science: Eco-friendly Alternatives

Thiazole derivatives are being explored for their potential use in environmental science as eco-friendly alternatives to more harmful chemicals . Their diverse biological activities could lead to the development of new compounds that are less toxic to the environment and help in pollution control efforts.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10(15)4-3-8-6-16-11-12-9(5-13(8)11)7-1-2-7/h5-7H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCDIAWXVKMIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=CSC3=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid
Reactant of Route 2
3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid
Reactant of Route 3
3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid
Reactant of Route 4
3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid
Reactant of Route 5
3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid
Reactant of Route 6
3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid

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